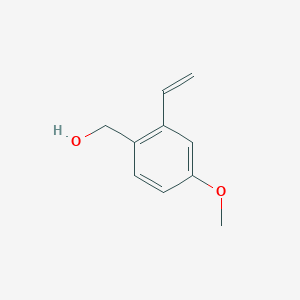

(4-Methoxy-2-vinylphenyl)-methanol

Beschreibung

(4-Methoxy-2-vinylphenyl)-methanol is a substituted benzyl alcohol derivative characterized by a methoxy group at the para position and a vinyl group at the ortho position of the benzene ring. The vinyl group introduces reactivity for polymerization or addition reactions, while the methoxy and alcohol groups influence solubility and electronic properties.

Eigenschaften

Molekularformel |

C10H12O2 |

|---|---|

Molekulargewicht |

164.20 g/mol |

IUPAC-Name |

(2-ethenyl-4-methoxyphenyl)methanol |

InChI |

InChI=1S/C10H12O2/c1-3-8-6-10(12-2)5-4-9(8)7-11/h3-6,11H,1,7H2,2H3 |

InChI-Schlüssel |

UTIAQDDZYKYFDM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)CO)C=C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following compounds are structurally related to (4-Methoxy-2-vinylphenyl)-methanol, differing in substituent type, position, or functional groups:

Key Observations :

- Functional Groups: The phenol group in 2-Methoxy-4-vinylphenol increases acidity (pKa ~10) compared to the benzyl alcohol group (pKa ~15–16) in this compound, altering reactivity in acid-base reactions .

- Branched vs. Linear Chains : Branched analogs like 1-(4-Methoxyphenyl)-2-methylpropan-1-ol exhibit higher hydrophobicity, impacting solubility in polar solvents .

Physical and Chemical Properties

Available data for selected compounds are summarized below:

Notes:

- The vinyl group in the target compound may necessitate storage at low temperatures (-20°C) to prevent polymerization, similar to 2-Methoxy-4-vinylphenol .

- (4-Methoxyphenyl)methanol has documented use as a pharmaceutical intermediate, whereas vinyl-substituted analogs are more likely used in materials science .

Vorbereitungsmethoden

Substrate Preparation: Bromination and Methoxide Exchange

The patent describes brominating 4-hydroxyacetophenone to form α-bromo-4-hydroxyacetophenone, followed by a methoxide-bromide exchange to yield α-methoxy-4-hydroxyacetophenone. For the target compound, a similar pathway could involve brominating 4-methoxy-2-vinylacetophenone (if accessible) to introduce a bromide at the α-position. Subsequent methoxide exchange would generate the methoxy-substituted ketone precursor.

Example Reaction Conditions

Hydrogenation to Alcohol

Hydrogenation of α-methoxy-4-hydroxyacetophenone using Pd/C under 300 psig H₂ at 80°C produced 4-(2′-methoxyethyl)phenol in 61% yield. Applying this to this compound synthesis would require a ketone precursor such as 4-methoxy-2-vinylacetophenone.

Key Parameters for Hydrogenation

| Catalyst | Temperature (°C) | Pressure (psig) | Solvent | Yield (%) |

|---|---|---|---|---|

| 5% Pd/C | 80 | 300 | Acetic acid | 61 |

| Raney Ni | 85 | 250 | Ethanol | 45 |

Challenges include preserving the vinyl group during hydrogenation. Selective poisoning of the catalyst or using milder conditions (e.g., lower H₂ pressure) may prevent over-reduction.

Grignard Addition to 4-Methoxy-2-vinylbenzaldehyde

Introducing the hydroxymethyl group via Grignard reagent addition to a benzaldehyde derivative offers an alternative route. 4-Methoxy-2-vinylbenzaldehyde would react with formaldehyde or a methylmagnesium bromide equivalent to form the target alcohol.

Aldehyde Synthesis

The aldehyde precursor could be synthesized via oxidation of 4-methoxy-2-vinylbenzyl alcohol or formylation of a 4-methoxy-2-vinylphenyl intermediate. For example, Vilsmeier-Haack formylation of 4-methoxy-2-vinylphenol might yield the aldehyde, though regioselectivity could be an issue.

Grignard Reaction Optimization

Reaction of 4-methoxy-2-vinylbenzaldehyde with methylmagnesium bromide in dry THF at 0°C followed by acidic workup would yield the secondary alcohol.

Example Protocol

-

Reagents : 1.2 eq. MeMgBr, THF, −10°C to 25°C, 12 h.

-

Workup : Quench with NH₄Cl, extract with EtOAc, purify via column chromatography.

Wittig Reaction for Vinyl Group Introduction

The vinyl group in this compound can be installed via a Wittig reaction between a benzyl alcohol-derived aldehyde and a suitable ylide.

Aldehyde Preparation

Oxidize 4-methoxy-2-(hydroxymethyl)benzyl alcohol to 4-methoxy-2-(hydroxymethyl)benzaldehyde using PCC or Swern oxidation.

Wittig Olefination

React the aldehyde with methyltriphenylphosphonium ylide (generated from methyltriphenylphosphonium bromide and a strong base like NaHMDS).

Reaction Conditions

-

Ylide Generation : Ph₃P=CH₂, THF, 0°C to RT.

-

Olefination : Stir aldehyde with ylide for 4–6 h, extract with dichloromethane, and purify via silica gel chromatography.

Elimination Reactions to Form Vinyl Group

Dehydration of a β-hydroxyethyl intermediate could generate the vinyl moiety. For instance, treating 4-methoxy-2-(1-hydroxyethyl)benzyl alcohol with concentrated H₂SO₄ or P₂O₅ might induce elimination.

Example Procedure

-

Substrate : 4-Methoxy-2-(1-hydroxyethyl)benzyl alcohol.

-

Conditions : H₂SO₄ (cat.), toluene, reflux, 3 h.

-

Workup : Neutralize with NaHCO₃, extract with EtOAc.

Challenges and Optimization Strategies

Regioselectivity in Vinyl Group Formation

Competing elimination pathways may lead to mixtures of alkenes. Using bulky bases or directing groups (e.g., boronic esters) could enhance selectivity for the desired vinyl position.

Catalyst Deactivation in Hydrogenation

The vinyl group’s π-system may adsorb strongly to Pd/C, reducing catalytic activity. Testing alternative catalysts (e.g., PtO₂) or additives (e.g., quinoline) could mitigate this.

Purification Difficulties

The polar hydroxymethyl group and aromatic methoxy/vinylic substituents complicate isolation. Gradient elution chromatography or recrystallization from toluene/hexane mixtures may improve purity.

Q & A

Q. What are the optimal synthetic routes for (4-Methoxy-2-vinylphenyl)-methanol, and how can purity be ensured?

The compound is typically synthesized via condensation reactions between substituted phenols and vinyl derivatives. Key steps include:

- Reagents : Sulfuric acid or sodium hydroxide for pH-dependent cyclization or coupling reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

- Yield Optimization : Temperature control (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions . Purity is validated using HPLC (>95% purity threshold) and melting point analysis (67–69°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the methoxy (-OCH₃), vinyl (-CH=CH₂), and hydroxymethyl (-CH₂OH) groups. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm .

- IR : Strong absorption bands at ~3400 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (C=C vinyl stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 178.1 (calculated for C₁₀H₁₂O₂) .

Q. What are the solubility properties of this compound in common solvents?

this compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or chloroform. Limited solubility in water (<1 mg/mL at 25°C) necessitates solvent optimization for biological assays .

Advanced Research Questions

Q. How does the vinyl group influence the compound’s reactivity in catalytic transformations?

The vinyl moiety enables regioselective reactions:

- Electrophilic Addition : Reacts with halogens (e.g., Br₂ in CCl₄) to form dihalogenated intermediates .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) yield biaryl derivatives .

- Oxidation : Ozonolysis cleaves the vinyl group to generate aldehydes, useful in polymer synthesis . Computational studies (DFT) suggest the electron-donating methoxy group stabilizes transition states in these reactions .

Q. What role does this compound play in medicinal chemistry, particularly in enzyme inhibition?

- α-Glucosidase/α-Amylase Inhibition : Structural analogs (e.g., 2-methoxy-4-vinylphenol) show IC₅₀ values of 12–25 μM, attributed to hydrogen bonding with catalytic residues .

- Anticancer Activity : Derivatives induce apoptosis in HT-29 colon cancer cells (EC₅₀ = 1 mM) by upregulating caspase-3 and arresting the G1/S cell cycle .

- Structure-Activity Relationship (SAR) : The hydroxymethyl group enhances solubility, while the methoxy group modulates lipophilicity for membrane penetration .

Q. How do electronic properties of this compound support applications in materials science?

- Conjugated Systems : The vinyl and aromatic groups form a π-conjugated system, enabling charge transport in organic semiconductors (hole mobility ~10⁻³ cm²/V·s) .

- Photoluminescence : Emission at 420–450 nm (λₑₓ = 350 nm) suggests utility in OLEDs or sensors .

- Coordination Chemistry : The hydroxyl group acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity in oxidation reactions .

Q. What analytical challenges arise when studying degradation products of this compound?

- Oxidative Degradation : HPLC-MS identifies primary byproducts like (4-methoxy-2-carboxyphenyl)-methanol (m/z 196.1) under accelerated oxidative conditions (H₂O₂, UV light) .

- Thermal Stability : TGA shows decomposition onset at 180°C, with gas chromatography (GC-MS) detecting volatile fragments (e.g., methoxybenzene) .

- Mitigation Strategies : Stabilizers like BHT (butylated hydroxytoluene) reduce degradation by 40% in long-term storage studies .

Comparative and Methodological Questions

Q. How does this compound compare to its structural analogs in reactivity and bioactivity?

- Analog Comparison :

- Reactivity : The vinyl group enhances electrophilicity compared to ethyl or methyl derivatives .

Q. What strategies resolve contradictions in reported biological data for this compound?

Discrepancies in cytotoxicity assays (e.g., HT-29 vs. HeLa cells) often stem from:

- Assay Conditions : Varying serum concentrations in cell media alter compound bioavailability .

- Metabolic Variability : Cytochrome P450 isoforms in different cell lines metabolize the compound at divergent rates . Standardized protocols (e.g., CLSI guidelines) and metabolite profiling (LC-MS/MS) are recommended for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.